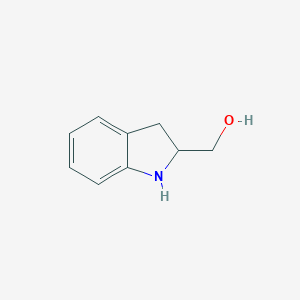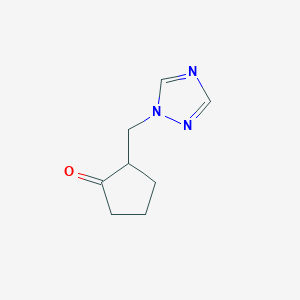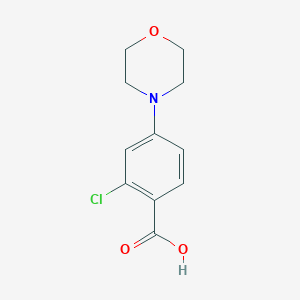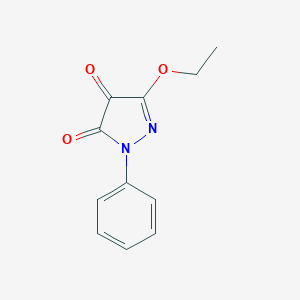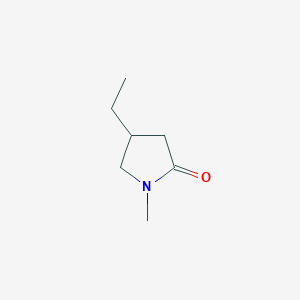
4-Ethyl-1-methylpyrrolidin-2-one
Descripción general
Descripción
4-Ethyl-1-methylpyrrolidin-2-one (EMP) is a cyclic amide commonly used in scientific research as a solvent, electrolyte, and reagent. It is a colorless liquid with a mild odor and is soluble in water, ethanol, and ether. EMP is widely used in the synthesis of various organic compounds and in biochemical and physiological studies due to its unique properties.
Mecanismo De Acción
4-Ethyl-1-methylpyrrolidin-2-one is a polar solvent that can dissolve a wide range of organic and inorganic compounds. It has a low boiling point and high vapor pressure, making it an ideal solvent for high-temperature reactions. 4-Ethyl-1-methylpyrrolidin-2-one also has a high dielectric constant, which makes it an effective electrolyte in batteries.
Efectos Bioquímicos Y Fisiológicos
4-Ethyl-1-methylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals in vitro. 4-Ethyl-1-methylpyrrolidin-2-one has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Ethyl-1-methylpyrrolidin-2-one has several advantages as a solvent and reagent in scientific research. It is a relatively inexpensive and readily available compound that can be easily synthesized. 4-Ethyl-1-methylpyrrolidin-2-one is also a versatile solvent that can dissolve a wide range of organic and inorganic compounds. However, 4-Ethyl-1-methylpyrrolidin-2-one has some limitations, including its potential toxicity and its limited solubility for some compounds.
Direcciones Futuras
There are several potential future directions for research involving 4-Ethyl-1-methylpyrrolidin-2-one. One area of interest is the development of new synthetic methods for 4-Ethyl-1-methylpyrrolidin-2-one and its derivatives. Another area of interest is the investigation of 4-Ethyl-1-methylpyrrolidin-2-one's potential therapeutic effects in various disease models. Additionally, the use of 4-Ethyl-1-methylpyrrolidin-2-one as a solvent and electrolyte in energy storage devices, such as batteries and supercapacitors, is an area of active research.
Aplicaciones Científicas De Investigación
4-Ethyl-1-methylpyrrolidin-2-one has a wide range of applications in scientific research. It is commonly used as a solvent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an electrolyte in batteries and as a reagent in analytical chemistry.
Propiedades
Número CAS |
199851-83-7 |
|---|---|
Nombre del producto |
4-Ethyl-1-methylpyrrolidin-2-one |
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
4-ethyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-3-6-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3 |
Clave InChI |
RHGSQUDKMGXXHE-UHFFFAOYSA-N |
SMILES |
CCC1CC(=O)N(C1)C |
SMILES canónico |
CCC1CC(=O)N(C1)C |
Sinónimos |
2-Pyrrolidinone,4-ethyl-1-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






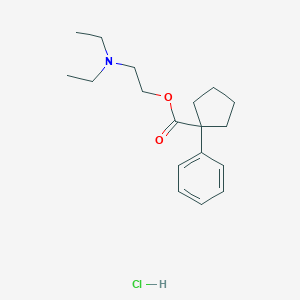
![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)
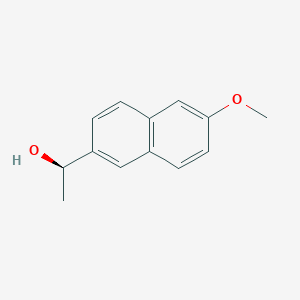
![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)
